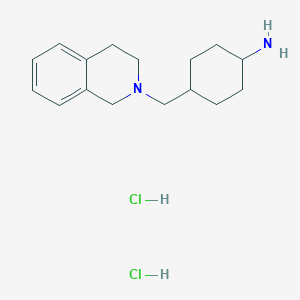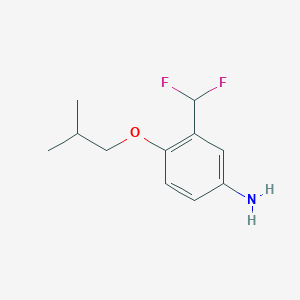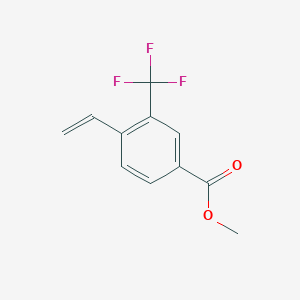
2-Methyl-6-(3-(trifluoromethoxy)phenyl)pyridin-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-6-(3-(trifluoromethoxy)phenyl)pyridin-3-amine is an organic compound characterized by a pyridine ring substituted with a methyl group at the 2-position and a trifluoromethoxyphenyl group at the 6-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-6-(3-(trifluoromethoxy)phenyl)pyridin-3-amine typically involves multi-step organic reactions. One common method starts with the preparation of the trifluoromethoxyphenyl precursor, which is then coupled with a pyridine derivative. Key steps include:
Nitration and Reduction: The trifluoromethoxybenzene undergoes nitration to form 3-nitrotrifluoromethoxybenzene, followed by reduction to yield 3-amino-trifluoromethoxybenzene.
Coupling Reaction: The amino group is then coupled with a 2-methylpyridine derivative using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Final Assembly: The final product is obtained through purification steps, including recrystallization and chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated purification systems, and stringent quality control measures to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-6-(3-(trifluoromethoxy)phenyl)pyridin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding pyridine N-oxides.
Reduction: Reduction reactions can be performed using hydrogenation catalysts or reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring, where halogenated derivatives can be formed.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride in anhydrous conditions.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Major Products
Oxidation: Pyridine N-oxides.
Reduction: Reduced amine derivatives.
Substitution: Halogenated pyridine derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, 2-Methyl-6-(3-(trifluoromethoxy)phenyl)pyridin-3-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its ability to form stable complexes with biological macromolecules.
Medicine
In medicinal chemistry, derivatives of this compound are investigated for their potential as therapeutic agents. The trifluoromethoxy group is known to enhance the metabolic stability and bioavailability of drug candidates.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its chemical stability and unique electronic properties.
Mécanisme D'action
The mechanism by which 2-Methyl-6-(3-(trifluoromethoxy)phenyl)pyridin-3-amine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethoxy group enhances binding affinity and selectivity by forming strong hydrogen bonds and hydrophobic interactions. The pyridine ring can participate in π-π stacking interactions, further stabilizing the compound’s binding to its target.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methyl-6-(3-(trifluoromethyl)phenyl)pyridin-3-amine: Similar structure but with a trifluoromethyl group instead of a trifluoromethoxy group.
2-Methyl-6-(3-(methoxy)phenyl)pyridin-3-amine: Similar structure but with a methoxy group instead of a trifluoromethoxy group.
Uniqueness
The presence of the trifluoromethoxy group in 2-Methyl-6-(3-(trifluoromethoxy)phenyl)pyridin-3-amine imparts unique electronic properties, such as increased electron-withdrawing capability and enhanced metabolic stability, distinguishing it from similar compounds. This makes it particularly valuable in the design of pharmaceuticals and advanced materials.
Propriétés
Formule moléculaire |
C13H11F3N2O |
|---|---|
Poids moléculaire |
268.23 g/mol |
Nom IUPAC |
2-methyl-6-[3-(trifluoromethoxy)phenyl]pyridin-3-amine |
InChI |
InChI=1S/C13H11F3N2O/c1-8-11(17)5-6-12(18-8)9-3-2-4-10(7-9)19-13(14,15)16/h2-7H,17H2,1H3 |
Clé InChI |
BTMJBIGJTJGRHH-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=N1)C2=CC(=CC=C2)OC(F)(F)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(3S)-2-oxothiolan-3-yl]acetamide](/img/structure/B12072795.png)

![6-[3-(2,3,3a,4,5,6a-Hexahydrofuro[2,3-b]furan-4-yloxycarbonylamino)-1-[(4-aminophenyl)sulfonyl-(2-methylpropyl)amino]-4-phenylbutan-2-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12072814.png)










